

Comparative Analysis of BI-882370's Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Selectivity of **BI-882370** in Comparison to Other BRAF Inhibitors.

In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug. This guide provides a detailed comparison of the cross-reactivity profile of **BI-882370**, a potent RAF inhibitor, with other established BRAF inhibitors, Vemurafenib and Dabrafenib. The data presented is compiled from publicly available experimental findings to offer an objective overview for researchers in drug discovery and development.

Kinase Selectivity Profiles: A Head-to-Head Comparison

BI-882370 is a highly potent and selective RAF inhibitor that binds to the DFG-out (inactive) conformation of the BRAF kinase.[1] Its selectivity has been assessed against a broad panel of kinases, revealing a distinct profile compared to first-generation BRAF inhibitors.

BI-882370 Cross-Reactivity Data

BI-882370 was evaluated for its inhibitory activity against a panel of 253 kinases at a concentration of 1,000 nM.[1] Of these, 15 kinases demonstrated inhibition of 50% or greater. The IC50 values for these off-target kinases were subsequently determined and are presented in the table below. The most potently inhibited off-target kinase was CSF1R, with an IC50 value approximately 100-fold less potent than its inhibition of BRAF V600E.[1]



Kinase Family	Target Kinase	IC50 (nM)	
RAF	BRAF V600E	0.4	
BRAF WT	0.8		
CRAF	0.6		
Tyrosine Kinase	CSF1R	39	
Tyrosine Kinase	FLT3	120	
Tyrosine Kinase	KIT	150	
Tyrosine Kinase	PDGFRα	200	
Tyrosine Kinase	PDGFRβ	230	
Tyrosine Kinase	RET	300	
Tyrosine Kinase	TRKA	320	
Tyrosine Kinase	TRKB	350	
Tyrosine Kinase	AXL	450	
Tyrosine Kinase	MER	500	
Serine/Threonine Kinase	ROCK1	600	
Serine/Threonine Kinase	ROCK2	650	
SRC Family Kinase	LYN	Not specified in table, but identified as an off-target[2]	
SRC Family Kinase	YES1	Not specified in table, but identified as an off-target[2]	
Serine/Threonine Kinase	SRMS	Identified as a protein kinase off-target[2]	

This table summarizes the IC50 values for kinases inhibited by **BI-882370** as identified in a primary screen.[1]





Comparative Cross-Reactivity of BRAF Inhibitors

Direct head-to-head kinome-wide comparisons of **BI-882370**, Vemurafenib, and Dabrafenib in the same assay are not readily available in the public domain. However, by compiling data from various studies, a comparative overview can be constructed. It's important to note that variations in experimental conditions can influence the results.

Inhibitor	Primary Targets	Notable Off-Targets	Reference
BI-882370	BRAF V600E, BRAF WT, CRAF	CSF1R, FLT3, KIT, PDGFRα/β, RET, TRKA/B, AXL, MER, ROCK1/2, SRC family kinases (LYN, YES1), SRMS	[1][2]
Vemurafenib	BRAF V600E	CRAF, SRMS, ACK1, LCK, YES1, SRC, CSK, PTK6, TGFBR2. Paradoxical activation of BRAF at certain concentrations.	[3][4]
Dabrafenib	BRAF V600E	ARAF, a group of CDKs, NEK9, CDK16.	[2][4]

This table provides a summary of the known primary and off-target kinases for each inhibitor based on available literature. Direct comparison of potencies across different studies should be done with caution.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the characterization of kinase inhibitor selectivity.

KINOMEscan™ Competition Binding Assay

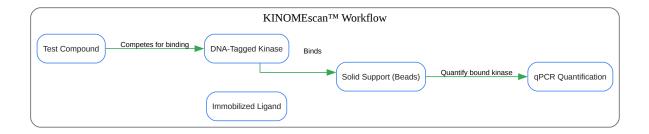


This high-throughput assay is a widely used method to determine the selectivity of kinase inhibitors. It relies on a competition-based binding assay.

Principle: The test compound is competed against a known, immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is interacting with the kinase.[5][6]

Protocol:

- Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag.
- Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specific concentration (e.g., 1,000 nM for the **BI-882370** screen).
- Washing: Unbound components are washed away.
- Quantification: The amount of kinase bound to the solid support is quantified by qPCR using the unique DNA tag for each kinase.
- Data Analysis: The results are typically expressed as a percentage of the DMSO control. A low percentage indicates strong inhibition of binding. For hits, IC50 or Kd values can be subsequently determined by running the assay with a range of compound concentrations.





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KINOMEscan™ Competition Binding Assay Workflow.

LanthaScreen® Eu Kinase Binding Assay

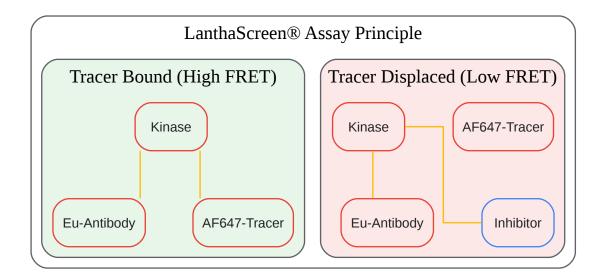
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test inhibitor. The kinase is typically tagged (e.g., with GST or His), and a europium (Eu)-labeled antibody against the tag is used as the FRET donor. The tracer, labeled with Alexa Fluor 647, acts as the FRET acceptor. When the tracer is bound to the kinase, FRET occurs. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[7][8][9]

Protocol:

- Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and test compound at appropriate concentrations.
- Assay Plate Setup: Add the test compound dilutions to the assay plate.
- Kinase/Antibody Addition: Add the pre-mixed kinase and Eu-labeled antibody solution to the wells.
- Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
- Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio indicates inhibition. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.





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Principle of the LanthaScreen® Eu Kinase Binding Assay.

RAF Kinase Cascade Enzymatic Assay

This assay measures the enzymatic activity of the RAF-MEK-ERK signaling cascade.

Principle: The assay reconstitutes the signaling cascade in vitro. Activated RAF kinase phosphorylates and activates MEK1, which in turn phosphorylates and activates ERK2. The activity of ERK2 is then measured by its ability to phosphorylate a specific substrate. Inhibition of any kinase in this cascade will result in a decrease in the final signal.[10][11]

Protocol:

- Reaction Mixture Preparation: Prepare a reaction buffer containing the components of the cascade: active RAF (e.g., BRAF V600E), inactive MEK1, and inactive ERK2.
- Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
- Initiation of Reaction: Start the reaction by adding ATP.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow the cascade to proceed.



- Detection of ERK Activity: The activity of the terminal kinase, ERK2, is measured. This can be done in several ways:
 - Radiometric Assay: Using [y-³²P]ATP and measuring the incorporation of the radioactive phosphate into an ERK substrate (e.g., myelin basic protein).
 - Fluorescence-Based Assay: Using a fluorescently labeled ERK substrate and detecting its phosphorylation, for example, through a FRET-based method or using a phosphorylationspecific antibody in an ELISA format.
- Data Analysis: The signal is measured and plotted against the inhibitor concentration to determine the IC50 value.



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Inhibition of the RAF-MEK-ERK Kinase Cascade.

Conclusion

BI-882370 demonstrates a high degree of selectivity for the RAF kinase family. While it exhibits some cross-reactivity with other kinase families, the inhibitory concentrations for these off-targets are significantly higher than for its primary targets. In comparison to Vemurafenib and Dabrafenib, **BI-882370** presents a distinct off-target profile. A comprehensive understanding of these selectivity profiles is crucial for the rational design of future clinical trials and for anticipating potential on-target and off-target toxicities. The experimental protocols provided herein offer a foundation for the consistent and comparable evaluation of kinase inhibitor selectivity.



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- To cite this document: BenchChem. [Comparative Analysis of BI-882370's Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b606099#cross-reactivity-of-bi-882370-with-other-kinase-families]

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